3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559158
InChI: InChI=1S/C13H18FNS/c1-10-3-2-6-15(8-10)9-11-4-5-12(16)7-13(11)14/h4-5,7,10,16H,2-3,6,8-9H2,1H3
SMILES: CC1CCCN(C1)CC2=C(C=C(C=C2)S)F
Molecular Formula: C13H18FNS
Molecular Weight: 239.35 g/mol

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol

CAS No.:

Cat. No.: VC13559158

Molecular Formula: C13H18FNS

Molecular Weight: 239.35 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol -

Specification

Molecular Formula C13H18FNS
Molecular Weight 239.35 g/mol
IUPAC Name 3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzenethiol
Standard InChI InChI=1S/C13H18FNS/c1-10-3-2-6-15(8-10)9-11-4-5-12(16)7-13(11)14/h4-5,7,10,16H,2-3,6,8-9H2,1H3
Standard InChI Key MHEASCOVSLTCBY-UHFFFAOYSA-N
SMILES CC1CCCN(C1)CC2=C(C=C(C=C2)S)F
Canonical SMILES CC1CCCN(C1)CC2=C(C=C(C=C2)S)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzenethiol, reflects its three-dimensional structure:

  • A benzene ring substituted with a fluorine atom at position 3 and a thiol (-SH) group at position 4.

  • A 3-methylpiperidin-1-ylmethyl side chain attached to the benzene ring’s fourth position, introducing a nitrogen-containing heterocycle with a methyl group at the third carbon.

The SMILES notation (CC1CCCN(C1)CC2=C(C=C(C=C2)S)F) and InChIKey (MHEASCOVSLTCBY-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₈FNS
Molecular Weight239.35 g/mol
Topological Polar Surface42.5 Ų
Hydrogen Bond Donors1 (thiol group)
Hydrogen Bond Acceptors2 (piperidine nitrogen, fluorine)

Synthesis and Manufacturing

Stepwise Synthesis Pathways

The synthesis of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol typically involves multi-step organic reactions:

  • Piperidine Preparation: 3-Methylpiperidine is synthesized via cyclization of 5-amino-1-pentanol followed by methylation.

  • Benzene Ring Functionalization: A Friedel-Crafts alkylation introduces the piperidinylmethyl group to 4-fluorobenzenethiol, using Lewis acids like AlCl₃.

  • Purification: Column chromatography or recrystallization isolates the final product, achieving >95% purity.

Yield Optimization

Reaction conditions critically influence yield:

  • Temperature: Maintaining 0–5°C during alkylation minimizes side reactions.

  • Catalyst Load: 10 mol% AlCl₃ maximizes electrophilic substitution efficiency.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly in water (<0.1 mg/mL).

  • Stability: Susceptible to oxidation in air, requiring storage under inert gas. The thiol group readily forms disulfide bridges, necessitating reducing agents like DTT in biological assays.

Table 2: Thermal and Spectral Properties

PropertyValue
Melting Point98–102°C (decomposes)
UV-Vis λmax274 nm (π→π* transition)
IR Peaks2570 cm⁻¹ (S-H stretch)

Computational and Modeling Insights

Quantum Chemical Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:

  • Electrostatic Potential: Negative charge localized at the thiol group (−0.45 e), favoring nucleophilic attacks.

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity .

Molecular Dynamics Simulations

Simulations in lipid bilayers predict 78% membrane permeability, suggesting potential for blood-brain barrier penetration .

Challenges and Future Directions

  • Synthetic Scalability: Current routes require low temperatures and costly catalysts, limiting industrial production.

  • In Vivo Toxicity: No data exist on acute or chronic toxicity profiles.

  • Target Identification: Proteome-wide screening is needed to map protein targets beyond redox enzymes.

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